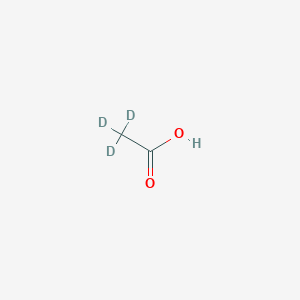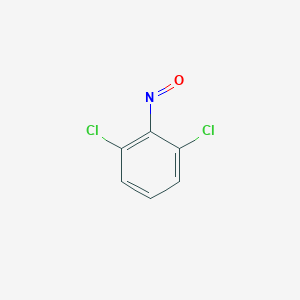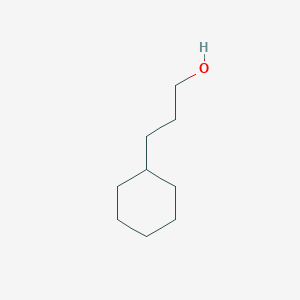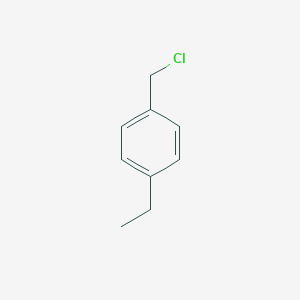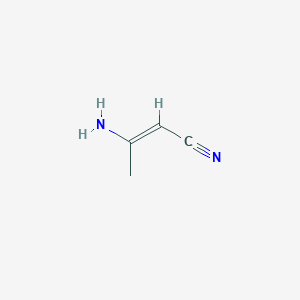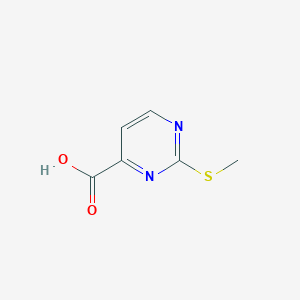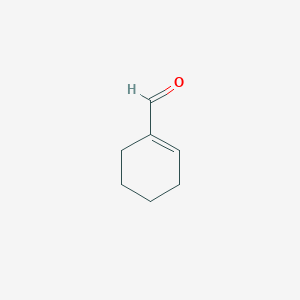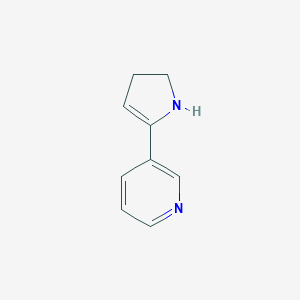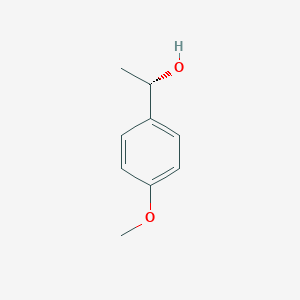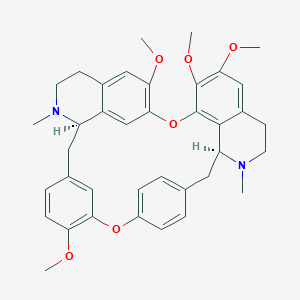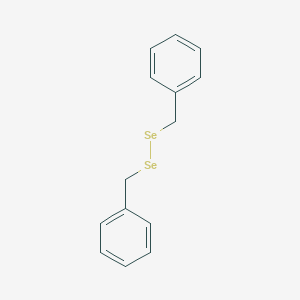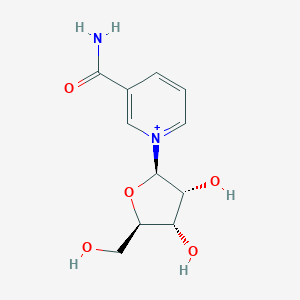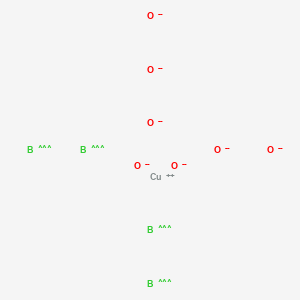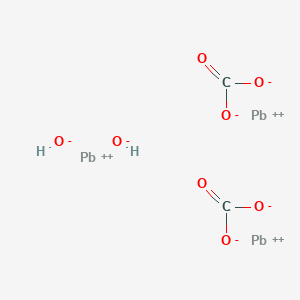
1,1,3,3-Tetrachloro-2,2-difluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrachloro-2,2-difluoropropane (TCDFP) is a chemical compound with the molecular formula C3Cl4F2. It is a colorless liquid that is used in various industrial applications. TCDFP is primarily used as a solvent and as a chemical intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetrachloro-2,2-difluoropropane is not well understood. However, it is believed that 1,1,3,3-Tetrachloro-2,2-difluoropropane may act as a surfactant, disrupting the lipid bilayer of cell membranes. This disruption can lead to changes in membrane permeability and ion channel activity.
Biochemische Und Physiologische Effekte
1,1,3,3-Tetrachloro-2,2-difluoropropane has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1,1,3,3-Tetrachloro-2,2-difluoropropane can induce apoptosis (programmed cell death) in cancer cells. 1,1,3,3-Tetrachloro-2,2-difluoropropane has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1,3,3-Tetrachloro-2,2-difluoropropane in lab experiments is its ability to extract lipids from biological samples. 1,1,3,3-Tetrachloro-2,2-difluoropropane is also relatively easy to synthesize and is commercially available. However, 1,1,3,3-Tetrachloro-2,2-difluoropropane is toxic and should be handled with care. Additionally, 1,1,3,3-Tetrachloro-2,2-difluoropropane is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 1,1,3,3-Tetrachloro-2,2-difluoropropane. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the mechanism of action of 1,1,3,3-Tetrachloro-2,2-difluoropropane in inducing apoptosis in cancer cells. Additionally, 1,1,3,3-Tetrachloro-2,2-difluoropropane may have applications in the development of new surfactants and other industrial chemicals. Finally, more research is needed to determine the potential environmental and health effects of 1,1,3,3-Tetrachloro-2,2-difluoropropane, as it is a persistent organic pollutant.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrachloro-2,2-difluoropropane has been used in various scientific research applications. It has been used as a solvent in the extraction of lipids from biological samples. 1,1,3,3-Tetrachloro-2,2-difluoropropane has also been used as a reagent in the synthesis of other chemicals. Additionally, 1,1,3,3-Tetrachloro-2,2-difluoropropane has been used in the production of fluorocarbon surfactants, which have applications in the chemical industry.
Eigenschaften
CAS-Nummer |
1112-14-7 |
|---|---|
Produktname |
1,1,3,3-Tetrachloro-2,2-difluoropropane |
Molekularformel |
C3H2Cl4F2 |
Molekulargewicht |
217.9 g/mol |
IUPAC-Name |
1,1,3,3-tetrachloro-2,2-difluoropropane |
InChI |
InChI=1S/C3H2Cl4F2/c4-1(5)3(8,9)2(6)7/h1-2H |
InChI-Schlüssel |
BLOAGLDWHISXHG-UHFFFAOYSA-N |
SMILES |
C(C(C(Cl)Cl)(F)F)(Cl)Cl |
Kanonische SMILES |
C(C(C(Cl)Cl)(F)F)(Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

